1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one is an organic compound that features an imidazole ring and a p-tolyloxy group connected via an ethanone linker
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with imidazole and p-tolyl alcohol.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reactions are typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the p-tolyloxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
1-(1H-Imidazol-1-yl)-2-(phenoxy)ethan-1-one: This compound has a phenoxy group instead of a p-tolyloxy group.
1-(1H-Imidazol-1-yl)-2-(methoxy)ethan-1-one: This compound features a methoxy group in place of the p-tolyloxy group.
Uniqueness: 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one is unique due to the presence of the p-tolyloxy group, which can influence its chemical reactivity and biological activity. The p-tolyloxy group can provide additional steric and electronic effects, potentially leading to different interactions with molecular targets compared to similar compounds.
Properties
CAS No. |
92756-35-9 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-imidazol-1-yl-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-10-2-4-11(5-3-10)16-8-12(15)14-7-6-13-9-14/h2-7,9H,8H2,1H3 |
InChI Key |
CALLTGWVCDZZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.